6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine

DGAT1 inhibition metabolic disease scaffold hopping

6,7-Dihydro-5H-pyrrolo[3,4-d]pyridazine (C6H7N3, MW 121.14 g/mol) is a partially saturated bicyclic heterocycle consisting of a pyridazine ring fused to a dihydropyrrole ring at the [3,4-d] junction. The core scaffold presents two vicinal sp² nitrogen atoms in the pyridazine ring alongside an NH-bearing dihydropyrrole moiety, providing three orthogonal vectors for derivatisation—N-functionalisation at the pyrrole nitrogen, electrophilic aromatic substitution on the pyridazine carbons, and oxidation-state manipulation at the dihydro positions.

Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
Cat. No. B14895353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine
Molecular FormulaC6H7N3
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC1C2=CN=NC=C2CN1
InChIInChI=1S/C6H7N3/c1-5-3-8-9-4-6(5)2-7-1/h3-4,7H,1-2H2
InChIKeyGJTCIGKHBDTTKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydro-5H-pyrrolo[3,4-d]pyridazine – What This Scaffold Is and Why It Enters Procurement Conversations


6,7-Dihydro-5H-pyrrolo[3,4-d]pyridazine (C6H7N3, MW 121.14 g/mol) is a partially saturated bicyclic heterocycle consisting of a pyridazine ring fused to a dihydropyrrole ring at the [3,4-d] junction [1]. The core scaffold presents two vicinal sp² nitrogen atoms in the pyridazine ring alongside an NH-bearing dihydropyrrole moiety, providing three orthogonal vectors for derivatisation—N-functionalisation at the pyrrole nitrogen, electrophilic aromatic substitution on the pyridazine carbons, and oxidation-state manipulation at the dihydro positions [2]. This structural blueprint distinguishes it from both the fully aromatic pyrrolo[3,4-d]pyridazine and the bioisosteric pyrrolo[3,4-d]pyrimidine series, making it a versatile synthetic building block and a validated pharmacophore for kinase inhibition programmes [3].

Why 6,7-Dihydro-5H-pyrrolo[3,4-d]pyridazine Cannot Be Interchanged with Structurally Adjacent Heterocycles


The partially saturated 6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine motif is not bioisosterically equivalent to its regioisomers or other fused diazine scaffolds. Replacing the pyridazine core with a pyrimidine (pyrrolo[3,4-d]pyrimidine) shifts kinase selectivity from JAK1/3 to ATR [1], while the fully aromatic 6H-pyrrolo[3,4-d]pyridazine lacks the NH centre that enables N-functionalisation critical for alpha2delta calcium channel ligand activity [2]. In DGAT1 programmes, the pyrrolotriazine series gave IC50 values >10 µM, whereas the pyrrolopyridazine scaffold delivered inhibitors as potent as 48 nM—a >200-fold improvement attributable exclusively to the core heterocycle exchange [3]. These data demonstrate that casual scaffold interchange risks collapsing biological activity by orders of magnitude, and procurement decisions must be guided by target-specific evidence rather than superficial structural similarity.

Quantitative Differentiation of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyridazine Against Closest Analogs


DGAT1 Inhibitor Potency: Pyrrolopyridazine Core Outperforms Pyrrolotriazine by >200-Fold

In a direct scaffold-hopping exercise, replacing the pyrrolotriazine core of a lead DGAT1 inhibitor with the pyrrolopyridazine core increased inhibitory potency dramatically. The original pyrrolotriazine-based lead exhibited a DGAT1 IC50 >10 µM. After core exchange to the 6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine-based system, SAR optimisation yielded analogs with DGAT1 IC50 values as low as 48 nM [1]. This represents a greater than 200-fold improvement that is directly attributable to the pyridazine-versus-triazine heterocyclic difference. The selectivity over ACAT1 was also improved, mitigating off-target concerns associated with the triazine series [1].

DGAT1 inhibition metabolic disease scaffold hopping

HER-2 Tyrosine Kinase: Pyrrolopyridazine Derivative Achieves Single-Digit Nanomolar Inhibition

A series of pyrrolopyridazine derivatives were evaluated as HER-2 tyrosine kinase inhibitors. Compound 7d, bearing the 6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine core, demonstrated an IC50 of 4 nM against HER-2 kinase [1]. In selectivity profiling, these compounds selectively inhibited HER-2 kinase activity at low nanomolar concentrations without significant inhibition of other kinases tested, indicating that the pyrrolopyridazine scaffold can be tuned for kinase selectivity [1]. No direct comparator data for pyrrolo[3,4-d]pyrimidine-based HER-2 inhibitors is available from the same study, but this value places the scaffold in a competitive potency range against other HER-2-targeting chemotypes.

HER-2 tyrosine kinase oncology

JAK1/3 Dual Inhibition with Pyrrolopyridazine Core Delivers Sub-100 nM Potency and Selectivity Over JAK2

Substitution at the C6 position of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine core with aryl groups yielded potent dual JAK1/3 inhibitors with IC50 values in the 10–55 nM range while maintaining good selectivity against JAK2 and TYK2 [1][2]. In a murine model of chronic inflammation, these compounds demonstrated translation to in vivo efficacy [1]. By contrast, the regioisomeric pyrrolo[1,2-b]pyridazine-3-carboxamide series, while also delivering JAK3 inhibition (IC50 = 10 nM), showed a different selectivity fingerprint with JAK1/2 fold selectivity of 10.6 and JAK3/2 fold selectivity of 58.1 [2]. This indicates that the [3,4-d] versus [1,2-b] ring fusion pattern meaningfully alters kinase selectivity profiles.

JAK kinase dual inhibition autoimmune disease

Alpha2delta Calcium Channel Ligands: Pyrrolopyridazine Delivers High-Affinity Non-Amino Acid Ligands with In Vivo Efficacy

6-Aryl-6H-pyrrolo[3,4-d]pyridazine derivatives were identified as a novel class of high-affinity non-amino acid ligands for the alpha2delta subunit of voltage-gated calcium channels [1]. SAR studies revealed that modifications to the pyridazine ring (replacing a methyl group with an aminomethyl functionality) greatly improved potency over the initial lead, while substitutions on the aryl ring were generally not tolerated [1]. Critically, the initial lead compound displayed good rat pharmacokinetic properties and demonstrated efficacy in the Chung model of neuropathic pain in rats [1]. This differentiates the pyrrolopyridazine scaffold from gabapentinoid amino acid ligands—pregabalin and gabapentin—which bind the same alpha2delta target but through a distinct pharmacophoric mechanism, offering an alternative chemotype with potential differentiation in brain penetration and metabolic stability.

voltage-gated calcium channel neuropathic pain alpha2delta subunit

Chemiluminescent and Electrochromic Properties: Pyrrolopyridazine-Dione Derivatives Enable Dual-Mode Detection

2,3-Dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione derivatives, synthesised from the 6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine scaffold, exhibit chemiluminescent properties—glowing in the presence of hydrogen peroxide in basic medium [1]. The intensity of chemiluminescence is dramatically increased by Fe³⁺ ions, hemin (1.0 ppm), or blood samples (1.0 ppm) as catalysts, indicating potential for forensic and diagnostic applications [1]. Electrochemical polymerisation of these derivatives yields electroactive polymers with electronic band gaps of 2.02–2.16 eV that display electrochromic features [1]. In contrast, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based analogs have not been reported with comparable dual-mode optical/electrochemical functionality, highlighting a materials-science differentiation unique to the pyridazine-containing scaffold.

chemiluminescence electrochromism biosensor materials

Cytotoxic Activity: Pyrrolo[3,4-d]pyridazine-Fused Polycycles Show Tumour-Selective Antiproliferative Effects

A series of 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one derivatives, constructed via hydrazine-mediated cyclization of pyrrolo[3,4-d]pyridazine precursors, were evaluated against three human cancer cell lines (Panc-1, PC3, and MDA-MB-231) alongside normal human dermal fibroblast (HDF) cells using the MTT assay [1]. The 3-nitrophenyl derivative 7m showed IC50 = 12.54 µM against Panc-1 pancreatic cancer cells, nearly twice as potent as the clinical standard etoposide tested in the same assay [1]. Compound 7m induced apoptosis and sub-G1 cell cycle arrest in Panc-1 cells, with kinase inhibition validated by Western blotting [1]. The closely related 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold, by contrast, is predominantly explored for PDE4 inhibition rather than direct cytotoxicity, illustrating how subtle changes in ring fusion points redirect the biological target landscape.

cytotoxicity cancer cell lines apoptosis

Research and Industrial Application Scenarios Where 6,7-Dihydro-5H-pyrrolo[3,4-d]pyridazine Provides Measurable Advantages


DGAT1 Inhibitor Lead Discovery: Replace Pyrrolotriazine with Pyrrolopyridazine for Sub-100 nM Starting Potency

Any DGAT1 drug discovery programme currently using a pyrrolotriazine-based lead scaffold can systematically switch to the 6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine core to overcome the >10 µM potency ceiling. As demonstrated by Fox et al. (2010), this single core exchange enabled progression from micromolar to 48 nM DGAT1 IC50 values [1]. Procurement should prioritise the unsubstituted core followed by systematic C6-ester and C7-alkyl optimisation, with ACAT1 counter-screening built in from the outset.

JAK1/3 Dual Inhibitor Programs Requiring JAK2 Sparing: Exploit the C6-Aryl Substitution Vector

For immunology research aimed at JAK1/3 dual inhibition while preserving JAK2-dependent hematopoiesis, the pyrrolo[3,4-d]pyridazine scaffold provides a C6-aryl substitution handle that delivers exceptional JAK1/JAK3 potency (IC50 10–55 nM) with maintained selectivity against JAK2 and TYK2 [2]. The [3,4-d] regioisomer confers a selectivity fingerprint distinct from the [1,2-b] regioisomer [3], offering finer control over kinase selectivity during hit-to-lead optimisation.

Non-Amino Acid Alpha2delta Ligand Development for Neuropathic Pain

Teams seeking alpha2delta calcium channel ligands that diverge from the gabapentinoid amino acid scaffold can deploy 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives. The scaffold supports detailed SAR at the pyridazine ring (e.g., aminomethyl replacement improving potency over methyl) and has produced leads with good rat PK and efficacy in the Chung neuropathic pain model [4]. Building block procurement should focus on the N-aryl-functionalised core as the minimal pharmacophoric unit.

Dual-Mode Chemiluminescent and Electrochromic Material Engineering

The 2,3-dihydro-pyrrolo[3,4-d]pyridazine-1,4-dione oxidation product of the parent scaffold enables dual-mode optical/electrochemical functionality: chemiluminescence detection of blood (enhanced by hemin or Fe³⁺ at 1.0 ppm) and electrochromic polymer films with band gaps of 2.02–2.16 eV [5]. This bifunctionality is absent from the pyrimidine bioisostere, making the pyridazine scaffold the preferred choice for forensic biosensor and smart-window material research.

Quote Request

Request a Quote for 6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.